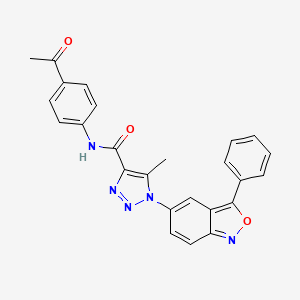

![molecular formula C18H19N3O5 B11454976 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11454976.png)

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It plays a crucial role in the molecular structures of several therapeutically interesting drugs, including colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), and trimetrexate (a dihydrofolate reductase inhibitor).

- Additionally, TMP is present in drug candidates like combretastatin derivatives, potent microtubule-targeting agents .

TMP: is a six-membered electron-rich ring found in both natural products and synthetic compounds.

Preparation Methods

- The synthetic routes to prepare TMP involve specific reactions and conditions.

- Industrial production methods may vary, but researchers have explored various strategies to synthesize this compound.

Chemical Reactions Analysis

- TMP undergoes diverse reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions depend on the specific transformation.

- Major products formed from these reactions contribute to TMP’s bioactivity and therapeutic potential.

Scientific Research Applications

Anti-Cancer Effects: TMP-bearing compounds inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Anti-Fungal and Anti-Bacterial Properties: Some TMP-based compounds exhibit promising activity against Helicobacter pylori, Mycobacterium tuberculosis, and other pathogens.

Antiviral Activity: TMP derivatives hold potential against viruses like HIV, hepatitis C, and influenza.

Anti-Parasitic Agents: TMP compounds are effective against Leishmania, Malaria, and Trypanosoma.

Other Therapeutic Properties: TMP is associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

Mechanism of Action

- TMP’s effects involve interactions with specific molecular targets and pathways.

- Further research is needed to fully elucidate its precise mechanism of action.

Comparison with Similar Compounds

- TMP’s uniqueness lies in its pharmacophore properties.

- Similar compounds include colchicine, podophyllotoxin, and combretastatin derivatives.

Properties

Molecular Formula |

C18H19N3O5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol |

InChI |

InChI=1S/C18H19N3O5/c1-23-13-6-5-10(7-12(13)22)17-19-18(21-20-17)11-8-14(24-2)16(26-4)15(9-11)25-3/h5-9,22H,1-4H3,(H,19,20,21) |

InChI Key |

DCDLRJRHYVBDRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11454896.png)

![Propan-2-yl 2-methyl-4-(4-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454902.png)

![ethyl 7-methyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454905.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11454907.png)

amino}cyclohexanecarboxamide](/img/structure/B11454918.png)

![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11454922.png)

![ethyl 7-butyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454928.png)

![2-(methylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454930.png)

![4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11454934.png)

![2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11454948.png)

![ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454950.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B11454955.png)